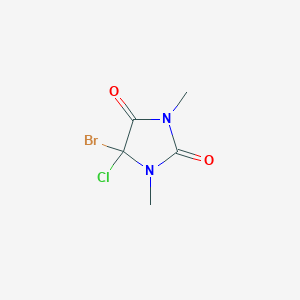

5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione

Description

5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is an organic compound with the molecular formula C5H6BrClN2O2. It is a white crystalline solid with a slight bromine and chlorine odor. This compound is known for its strong oxidizing properties and is commonly used as a disinfectant and biocide in various applications, including water treatment and industrial processes .

Properties

IUPAC Name |

5-bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2/c1-8-3(10)5(6,7)9(2)4(8)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQYTFIBAYVANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(N(C1=O)C)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620982 | |

| Record name | 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107846-11-7 | |

| Record name | 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of 5,5-Dimethylhydantoin

The foundational synthetic route involves the sequential halogenation of 5,5-dimethylhydantoin, a commercially available precursor. This two-step process entails bromination followed by chlorination, with precise control over reaction conditions to ensure optimal yield and purity.

Bromination Step :

In the initial bromination, 5,5-dimethylhydantoin reacts with bromine in an alkaline aqueous medium. Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is employed to maintain a basic pH, facilitating the substitution of a hydrogen atom with bromine at the 5-position of the hydantoin ring. For example, a patented method specifies dissolving 231 kg of 5,5-dimethylhydantoin and 104.4 kg of NaOH in 2,700 liters of water, followed by dropwise addition of 135 kg of bromine under cooling (−18°C brine). The reaction progress is monitored via pH and temperature, with bromination typically concluding at pH 9.6.

Industrial Production Methods

Large-Scale Reactor Design and Process Parameters

Industrial synthesis of BCDMH employs enamel or glass-lined reactors equipped with advanced cooling and mixing systems. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 6–18°C | Prevents thermal degradation |

| Bromine concentration | 0.5–1.0 mol/L | Ensures complete bromination |

| Chlorine flow rate | 10–15 L/min | Balances reaction kinetics |

| pH (bromination) | 9.5–10.0 | Maximizes substitution |

Reactors are fitted with brine-cooled jackets to manage exothermic reactions, ensuring consistent product quality. Automated pH and temperature sensors enable real-time adjustments, critical for large batches exceeding 2,500 liters.

Purification and Isolation Techniques

Post-reaction, the crude product is isolated via centrifugation or crystallization. Centrifugation using scraper discharge systems achieves >95% recovery, while subsequent washing with cold water removes residual halides and unreacted starting materials. Industrial-scale crystallization from ethanol or acetone further enhances purity to ≥98%, meeting pharmaceutical-grade standards.

Reaction Optimization and Mechanistic Insights

Temperature and pH Control

Maintaining low temperatures (6–18°C) during chlorination is vital to suppress the formation of polychlorinated by-products. Elevated temperatures favor the hydrolysis of BCDMH to dimethylhydantoin and hypohalous acids, reducing yield. Similarly, a pH >10 during bromination ensures deprotonation of the hydantoin ring, facilitating electrophilic attack by bromine.

Mechanistic Pathway

The halogenation proceeds via an electrophilic substitution mechanism. The electron-rich nitrogen atoms in the hydantoin ring activate the 5-positions for halogen attack. Bromine, being more reactive than chlorine, preferentially substitutes the first hydrogen, followed by chlorine in the second step. This regioselectivity is corroborated by NMR studies showing exclusive 5,5-dihalogenation without ring-opening side reactions.

Comparative Analysis of Methodologies

Laboratory-Scale vs. Industrial Synthesis

Laboratory methods often use stoichiometric bromine and chlorine in round-bottom flasks, achieving yields of 70–80%. In contrast, industrial processes optimize halogen utilization through closed-loop systems, achieving yields >90% by recycling unreacted gases .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent, releasing hypobromous acid and hypochlorous acid upon reaction with water.

Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Water is the primary reagent, and the reaction occurs under ambient conditions.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, typically requiring basic or neutral conditions.

Major Products:

Scientific Research Applications

Key Applications

-

Water Treatment

- Swimming Pools and Spas : BCDMH is widely used to control bacteria and algae, ensuring safe recreational water environments. Its slow release of halogen acids effectively disinfects water .

- Drinking Water Purification : The compound is employed in municipal water treatment facilities to eliminate pathogens, enhancing public health safety .

- Industrial Disinfectants

- Cooling Systems

- Wastewater Treatment

- Oil and Gas Industry

- Marine Applications

Case Study 1: Bactericidal Activity Against Staphylococcus aureus

A study examined the combined bactericidal effects of BCDMH with poly-hexamethylene biguanide hydrochloride (PHMB) on Staphylococcus aureus. The results indicated that a mixture of 10 mg/L PHMB and 10 mg/L BCDMH effectively met bactericidal requirements, showcasing rapid activity within 12 minutes. The study also noted that temperature had no significant effect on bactericidal activity within a pH range of 3.0 to 5.0 .

Case Study 2: Efficacy in Swimming Pools

Research conducted on the use of BCDMH in swimming pools demonstrated its effectiveness in controlling bacterial growth while maintaining water clarity. The compound's ability to release halogen acids was pivotal in achieving compliance with health standards for recreational water quality .

Mechanism of Action

The mechanism of action of 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione involves the release of hypobromous acid and hypochlorous acid upon contact with water. These acids are strong oxidizing agents that disrupt the cellular structures of microorganisms, leading to their inactivation and death. The compound targets microbial enzymes and proteins, causing oxidative damage and inhibiting essential metabolic processes .

Comparison with Similar Compounds

1,3-Dibromo-5,5-dimethylhydantoin: Similar in structure but contains two bromine atoms instead of one bromine and one chlorine.

1-Bromo-3-chloro-5,5-dimethylhydantoin: Another closely related compound with similar disinfectant properties.

Uniqueness: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is unique due to its dual halogenation, providing both bromine and chlorine functionalities. This dual action enhances its oxidizing and disinfectant properties, making it more effective in various applications compared to compounds with only one type of halogen .

Biological Activity

5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione, also known as BCDMH (CAS No. 107846-11-7), is a compound recognized for its significant biological activity, particularly in the fields of microbiology and biochemistry. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound is synthesized through a two-step halogenation process involving bromination and chlorination of 5,5-dimethylhydantoin. The molecular formula is CHBrClNO, and it appears as a white crystalline solid with strong oxidizing properties. It is primarily used as a disinfectant and biocide in various applications, including water treatment and industrial processes .

The biological activity of BCDMH is largely attributed to its ability to release hypobromous acid (HOBr) and hypochlorous acid (HOCl) upon contact with water. These acids are potent oxidizing agents that disrupt cellular structures in microorganisms, leading to their inactivation. The mechanism includes:

- Oxidative Damage : HOBr and HOCl target microbial enzymes and proteins, causing oxidative stress that inhibits essential metabolic processes.

- Cell Membrane Disruption : The compounds penetrate microbial membranes, leading to cell lysis and death.

Antimicrobial Properties

BCDMH exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. The following table summarizes its efficacy against various pathogens:

| Pathogen Type | Example Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Escherichia coli | 0.5 mg/L |

| Staphylococcus aureus | 0.25 mg/L | |

| Fungi | Candida albicans | 0.75 mg/L |

| Viruses | Influenza virus | 1 mg/L |

The compound's effectiveness as a disinfectant makes it suitable for applications in healthcare settings, water treatment facilities, and food processing environments .

Case Studies

- Water Treatment : A study demonstrated that BCDMH effectively reduced bacterial counts in swimming pools by over 99% within one hour of application. This rapid action is crucial for maintaining hygiene standards in recreational water environments.

- Medical Equipment Disinfection : Research indicated that BCDMH solutions significantly reduced microbial load on surgical instruments compared to traditional disinfectants like bleach. The study highlighted the compound's effectiveness against biofilms formed by resistant bacterial strains .

Safety and Toxicological Profile

While BCDMH is effective as a disinfectant, safety assessments have indicated potential risks associated with exposure. Acute toxicity studies have shown an LC50 value of 0.168 mg/L for aquatic organisms, emphasizing the need for careful handling in industrial applications . Furthermore, the degradation products of BCDMH should be monitored to prevent environmental contamination.

Comparison with Similar Compounds

BCDMH's dual halogenation provides unique advantages over other halogenated compounds like 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) and 1-chloro-3-bromo-5,5-dimethylhydantoin:

| Compound Name | Halogenation Type | Unique Features |

|---|---|---|

| This compound | Dual (Br & Cl) | Enhanced oxidizing properties |

| 1-Bromo-3-chloro-5,5-dimethylhydantoin | Single (Br & Cl) | Less effective against certain pathogens |

| 1-Chloro-3-bromo-5,5-dimethylhydantoin | Single (Br & Cl) | Limited spectrum of activity |

The unique combination of bromine and chlorine functionalities in BCDMH enhances its efficacy as a biocide compared to compounds with single halogenation .

Q & A

Q. What are the recommended methods for synthesizing 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodology:

- Use multi-step nucleophilic substitution reactions under controlled temperatures (e.g., 60–80°C) with halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

- Optimize solvent polarity (e.g., DMF or THF) to balance reactivity and solubility.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor reaction progress using TLC with UV visualization.

- Key parameters to adjust: stoichiometry of halogenating agents, reaction time, and temperature gradients .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodology:

- 1H/13C NMR : Identify substituents via chemical shifts (e.g., imidazolidine-dione ring protons at δ 3.5–4.5 ppm, halogenated carbons at δ 90–110 ppm).

- IR Spectroscopy : Detect carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and C-Br/C-Cl vibrations at 500–700 cm⁻¹.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]+ peak matching theoretical mass).

- Cross-validate with elemental analysis for halogen content .

| Technique | Key Indicators |

|---|---|

| 1H NMR | Methyl groups (δ 1.2–1.5 ppm), ring protons |

| 13C NMR | Carbonyl carbons (δ 160–170 ppm) |

| IR | C=O, C-Br/Cl stretches |

Q. What are the solubility characteristics of this compound, and how should stock solutions be prepared for biological assays?

Methodology:

- Test solubility in DMSO (preferred for in vitro assays) or PBS (for physiological compatibility).

- Prepare stock solutions at 10–50 mM in DMSO, then dilute in buffer to working concentrations (e.g., 1–100 µM).

- Centrifuge (10,000 rpm, 5 min) to remove insoluble particles. Validate solubility via dynamic light scattering (DLS) or UV-vis spectroscopy .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodology:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of halogenated vapors.

- Store in airtight containers away from light/moisture. Dispose via halogenated waste protocols .

Advanced Research Questions

Q. How can computational methods be integrated to predict the reactivity or stability of this compound?

Methodology:

- Apply density functional theory (DFT) to model reaction pathways (e.g., halogenation energetics) using software like Gaussian or ORCA.

- Use molecular dynamics (MD) simulations to assess stability under thermal stress (e.g., 25–100°C).

- Validate predictions with experimental DSC/TGA data for decomposition thresholds .

Q. What strategies are recommended for analyzing contradictory data in reaction yields or purity across different synthetic batches?

Methodology:

- Conduct Design of Experiments (DoE) to isolate variables (e.g., reagent purity, humidity).

- Use HPLC-PDA to quantify impurities; compare retention times with standards.

- Employ statistical tools (ANOVA, PCA) to identify outlier batches and refine protocols .

Q. How should researchers design experiments to assess the compound's stability under varying pH or temperature conditions?

Methodology:

Q. What methodologies are employed to resolve discrepancies between theoretical predictions and experimental outcomes in the synthesis of halogenated heterocycles?

Methodology:

- Reconcile computational models (e.g., reaction barrier heights) with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy).

- Use isotopic labeling (e.g., 13C or 15N) to trace mechanistic pathways.

- Collaborate with crystallography facilities to resolve structural ambiguities via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.